N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Description
The compound "N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide" is a heterocyclic molecule featuring a fused quinoxaline-dione scaffold linked via an ethyl spacer to a tetrahydroindazole carboxamide moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties, while indazole carboxamides are often explored for their metabolic stability and binding affinity in drug discovery . The presence of the 2,3-dioxo group in the quinoxaline ring may enhance hydrogen-bonding interactions with biological targets, whereas the tetrahydroindazole moiety contributes to conformational rigidity .
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c24-16(15-11-5-1-2-6-12(11)21-22-15)19-9-10-23-14-8-4-3-7-13(14)20-17(25)18(23)26/h3-4,7-8H,1-2,5-6,9-10H2,(H,19,24)(H,20,25)(H,21,22) |
InChI Key |
IFZQESKWTQSAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE typically involves the condensation of a quinoxaline derivative with an indazole derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis would be scaled up, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline and indazole derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline and indazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
Core Heterocycles: The target compound’s quinoxaline-dione core (aromatic with electron-deficient diketone groups) contrasts with the dihydroisoquinoline core (partially saturated, electron-rich due to methoxy groups) in 6d–6h . This difference impacts electronic properties and target selectivity. Indazole vs. Isoquinoline: Indazole’s fused pyrazole ring offers metabolic stability, whereas isoquinoline’s planar structure favors intercalation or enzyme active-site binding .
Functional Groups: The ethyl-carboxamide linker in the target compound may improve solubility compared to the methylsulfonyl or phenyl groups in 6e and 6h, respectively .
Pharmacological Implications: Quinoxaline-dione derivatives are frequently associated with kinase inhibition (e.g., EGFR, VEGFR), while dihydroisoquinolines like 6f are linked to serotonin receptor modulation or acetylcholinesterase inhibition . The tetrahydroindazole moiety in the target compound may reduce off-target effects compared to fully aromatic indazole analogs, owing to restricted conformational flexibility .
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of quinoxaline-dione and indazole precursors, contrasting with the simpler alkylation/acylation routes for 6d–6h .
- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
